molecular formula C24H17N3O3 B1244878 Benzomalvin C

Benzomalvin C

Cat. No.: B1244878
M. Wt: 395.4 g/mol
InChI Key: TWDKBDSVUUKABK-HYBUGGRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzomalvin C is a naturally occurring compound isolated from the marine fungus Aspergillus species. It is a member of the benzodiazepine-quinazolinone family and has a molecular formula of C24H17N3O3. This compound is known for its weak antagonistic activity against the neurokinin-1 receptor and its inhibitory effects on indolamine 2,3-dioxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzomalvin C is typically obtained through the extraction and purification of the marine fungus Aspergillus species. The organic extract is separated and purified using a combination of silica gel column chromatography, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the Aspergillus species, followed by extraction and purification processes similar to those used in laboratory settings. The compound is then isolated and purified to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Benzomalvin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the benzodiazepine-quinazolinone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce reduced benzodiazepine-quinazolinone analogs .

Scientific Research Applications

Benzomalvin C has a wide range of scientific research applications, including:

Mechanism of Action

Benzomalvin C exerts its effects by weakly antagonizing the neurokinin-1 receptor, thereby inhibiting the binding of substance P. It also inhibits indolamine 2,3-dioxygenase, an enzyme involved in the metabolism of tryptophan. The presence of an epoxide group at positions C-19 and C-20 is unique to this compound and contributes to its biological activity .

Comparison with Similar Compounds

  • Benzomalvin A
  • Benzomalvin B
  • Benzomalvin E

Comparison: Benzomalvin C is unique among its analogs due to the presence of an epoxide group at positions C-19 and C-20, which is not found in Benzomalvin A, B, or E. This structural difference contributes to its distinct biological activities and makes it a valuable compound for research .

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m1/s1

InChI Key

TWDKBDSVUUKABK-HYBUGGRVSA-N

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@H](O5)C6=CC=CC=C6

SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Pictograms

Acute Toxic; Environmental Hazard

Synonyms

benzomalvin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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